molecular formula C27H42N2O5S B1684101 Ixabepilone CAS No. 219989-84-1

Ixabepilone

Cat. No.: B1684101
CAS No.: 219989-84-1
M. Wt: 506.7 g/mol
InChI Key: FABUFPQFXZVHFB-PVYNADRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ixabepilone (BMS-247550) is a semisynthetic analog of epothilone B, a microtubule-stabilizing agent derived from the myxobacterium Sorangium cellulosum. It binds to β-tubulin, promoting microtubule polymerization and inducing apoptosis in cancer cells . Unlike taxanes, this compound exhibits low susceptibility to resistance mechanisms such as P-glycoprotein (P-gp) efflux, multidrug resistance protein 1 (MRP-1), and βIII-tubulin overexpression . Approved by the U.S. FDA in 2007, it is indicated for metastatic breast cancer (MBC) resistant to anthracyclines, taxanes, and capecitabine—either as monotherapy or combined with capecitabine . Key dose-limiting toxicities include myelosuppression and peripheral neuropathy (PN), with PN being predominantly sensory and cumulative .

Comparison with Similar Compounds

Taxanes (Paclitaxel, Docetaxel)

Mechanism and Resistance

  • Shared Mechanism : Both ixabepilone and taxanes stabilize microtubules, but this compound binds β-tubulin in a distinct conformation, enabling activity in taxane-resistant tumors .
  • Resistance : this compound overcomes P-gp-mediated resistance and retains efficacy in βIII-tubulin-overexpressing models, unlike taxanes .

Efficacy

  • Preclinical : this compound shows superior antitumor activity in paclitaxel-sensitive and -resistant cell lines .
  • Clinical : In MBC, paclitaxel demonstrates better overall survival (OS) and progression-free survival (PFS) compared to this compound, though this compound is preferred in taxane-resistant cases .

Other Epothilones (Utidelone, Patupilone)

Efficacy and Cost

  • Utidelone : A newer epothilone with comparable efficacy to this compound in MBC but lower production costs due to direct fermentation (vs. This compound’s semisynthetic process). Phase II data suggest higher response rates (ORR: 35% vs. 12–18% for this compound) and reduced severe PN .
  • Patupilone : Less neurotoxic but associated with higher gastrointestinal toxicity .

Eribulin

Efficacy

  • In MBC, this compound and eribulin show similar objective response rates (ORR: 12–18%) and clinical benefit .
  • No significant differences in OS or PFS were observed in head-to-head trials, though eribulin had a numerical PFS advantage (3.4 vs. 3.1 months) .

Capecitabine Combination

  • Superiority : this compound + capecitabine improves median PFS (5.8 vs. 4.2 months) and ORR (35% vs. 14%) compared to capecitabine alone in taxane-resistant MBC .
  • Limitations : The combination increases grade 3/4 neutropenia (68% vs. 11%) and PN (21% vs. 0%) .

Biological Activity

Ixabepilone, a semi-synthetic analog of epothilone B, is an antineoplastic agent primarily used in the treatment of metastatic or locally advanced breast cancer, particularly after prior chemotherapy failures. Its unique mechanism of action involves microtubule stabilization, which leads to cell cycle arrest and apoptosis in cancer cells. This article delves into the biological activity of this compound, highlighting its pharmacological properties, efficacy in clinical settings, and resistance mechanisms.

This compound exerts its biological activity by binding directly to β-tubulin subunits within microtubules. This binding suppresses the dynamic instability of microtubules, effectively blocking the mitotic phase of the cell division cycle. Unlike taxanes, this compound is not a substrate for P-glycoprotein (P-gp), allowing it to maintain efficacy against taxane-resistant tumors. This characteristic is particularly significant as many cancer therapies face challenges due to drug resistance mechanisms.

Table 1: Comparison of this compound and Taxanes

FeatureThis compoundTaxanes
MechanismMicrotubule stabilizationMicrotubule stabilization
P-glycoprotein substrateNoYes
Resistance profileActive against resistant linesLimited efficacy in resistant lines
AdministrationIV infusion every 3 weeksIV infusion every 3 weeks

Preclinical Studies

Preclinical studies have demonstrated this compound's effectiveness against various cancer cell lines, including those resistant to conventional treatments. Notably, it has shown significant cytotoxic activity in paclitaxel-sensitive and -resistant cell lines, indicating its potential as a viable treatment option for patients with limited alternatives.

Key Findings from Preclinical Research

  • Tubulin Polymerization : this compound induces tubulin polymerization effectively in both sensitive and resistant cell lines .
  • Cytotoxic Activity : It has demonstrated potent cytotoxicity against breast cancer cell lines (e.g., HCT116) and has been effective in xenograft models .
  • Resistance Mechanisms : this compound maintains activity despite the presence of ABC transporters and mutations in β-tubulin .

Clinical Efficacy

This compound was approved by the FDA for use in combination with capecitabine for patients with metastatic breast cancer who have previously failed anthracycline and taxane therapies. Clinical trials have shown that this compound not only improves progression-free survival (PFS) but also enhances overall response rates compared to capecitabine alone.

Table 2: Clinical Trial Outcomes

Study IDTreatment ArmMedian PFS (months)Objective Response Rate (%)
CA163-046This compound + Capecitabine5.846
CA163-048This compound + Capecitabine5.6Higher than capecitabine alone

Case Studies

Several case studies illustrate the effectiveness of this compound in various patient populations:

  • Metastatic Breast Cancer : A patient with recurrent triple-negative breast cancer showed a significant tumor reduction after treatment with this compound combined with capecitabine.
  • Renal Cell Carcinoma : Another study reported activity in patients with renal-cell carcinoma who had previously shown resistance to other chemotherapeutic agents .

Adverse Effects and Safety Profile

This compound is generally well-tolerated; however, like all chemotherapeutics, it has potential side effects including peripheral neuropathy, myelosuppression, and gastrointestinal disturbances. The incidence of cardiotoxicity is notably low (<1%) based on pre-approval studies .

Q & A

Basic Research Questions

Q. What methodologies are employed to assess Ixabepilone’s microtubule-stabilizing mechanism in preclinical and clinical studies?

Preclinical studies utilize in vitro tubulin polymerization assays and cell cycle analysis to confirm microtubule stabilization. Clinically, tumor biopsies pre- and post-treatment are analyzed for biomarkers like acetylated α-tubulin, a marker of microtubule stabilization. For example, phase II trials (e.g., Denduluri et al., 2007) measured α-tubulin acetylation via immunohistochemistry, though no correlation with clinical response was observed .

Q. How is this compound dosed in patients with hepatic impairment, and what pharmacokinetic considerations guide adjustments?

this compound is metabolized hepatically via CYP3A3. For mild hepatic impairment (AST/ALT ≤ 2.5× ULN, bilirubin ≤ 1× ULN), the dose is reduced to 32 mg/m². It is contraindicated in severe hepatic dysfunction (AST/ALT > 10× ULN or bilirubin > 3× ULN). Pharmacokinetic studies recommend monitoring liver function to avoid toxicity, as clearance decreases significantly in impaired patients .

Q. What are the common toxicities of this compound, and how are they managed in clinical trials?

Grade 3/4 toxicities include sensory neuropathy (14%), neutropenia (22%), and fatigue (13%). Prophylactic antihistamines and H2 blockers are administered pre-infusion to mitigate hypersensitivity. Neuropathy is managed via dose reductions (e.g., to 32 mg/m²) or delays, with resolution typically occurring within 5–6 weeks post-treatment .

Q. Which combination therapies with this compound are supported by phase III evidence in breast cancer?

this compound combined with capecitabine showed a 35% improvement in progression-free survival (PFS) vs. capecitabine alone (5.8 vs. 4.2 months) in taxane/anthracycline-resistant metastatic breast cancer. This combination is FDA-approved and validated in the phase III trial by Thomas et al. (2007) .

Advanced Research Questions

Q. How can experimental designs address contradictions in biomarker utility for predicting this compound response?

Despite preclinical evidence linking α-tubulin acetylation to microtubule stabilization, phase II trials found no correlation between baseline α-tubulin, tau-1, or p53 expression and clinical response. Advanced studies now integrate multi-omics (e.g., RNA sequencing, proteomics) to identify novel biomarkers, such as βIII-tubulin isoforms or resistance-associated genes like ABCB1 .

Q. What trial design strategies optimize this compound efficacy in taxane-resistant populations while minimizing neurotoxicity?

Adaptive trial designs with dose escalation/de-escalation (e.g., 40 mg/m² vs. 32 mg/m²) and alternative schedules (weekly vs. 3-weekly) are explored. The CALGB trial (NCT00789581) compares this compound with paclitaxel and nab-paclitaxel in combination with bevacizumab, prioritizing neuropathy monitoring via standardized scales (e.g., NCI-CTCAE) .

Q. What mechanisms underlie this compound resistance, and how can combination therapies overcome them?

Resistance is linked to overexpression of drug efflux pumps (e.g., P-glycoprotein) and βIII-tubulin mutations. Preclinical models show synergy between this compound and inhibitors of PI3K/AKT/mTOR pathways. Ongoing trials (e.g., NCT01375829) combine this compound with temsirolimus (mTOR inhibitor) to target resistance pathways .

Q. How does this compound’s activity in non-breast cancers (e.g., pancreatic, prostate) inform future research priorities?

Phase II trials in pancreatic cancer reported partial responses (PR) in 12% of patients, with stable disease (SD) in 48%. However, activity in cisplatin-refractory germ cell tumors was negligible. Research now focuses on patient stratification using molecular subtypes (e.g., BRCA mutations) and tumor microenvironment factors (e.g., hypoxia) to identify responsive populations .

Q. What statistical approaches are used to resolve contradictions in this compound’s efficacy across heterogeneous trial populations?

Meta-analyses (e.g., pooled data from 12 trials) apply random-effects models to account for variability in prior therapies and resistance definitions. Subgroup analyses by taxane-free intervals (e.g., progression within 1 vs. 4 months post-taxane) reveal higher response rates (18.3%) in less refractory cohorts .

Q. How are pharmacokinetic/pharmacodynamic (PK/PD) models applied to optimize this compound dosing in special populations?

Population PK models incorporate covariates like hepatic function, age, and CYP3A4 polymorphisms to predict exposure. Simulations show that a 3-hour infusion (vs. 1-hour) reduces peak concentrations, lowering neurotoxicity risk without compromising efficacy .

Properties

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABUFPQFXZVHFB-PVYNADRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870252
Record name Ixabepilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Colorless oil or white lyopholizate

CAS No.

219989-84-1
Record name Ixabepilone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219989-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ixabepilone [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219989841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ixabepilone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ixabepilone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ixabepilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,5S,6S,7R,10S,14S,16S)-6,10-dihydroxy-1,5,7,9,9-pentamethyl-14-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-13-azabicyclo[14.1.0] heptadecane-8,12-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IXABEPILONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27005NP0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ixabepilone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7738
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.